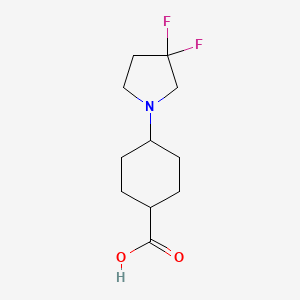

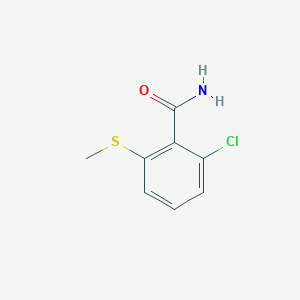

![molecular formula C14H20N2O B1491850 (6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098134-08-6](/img/structure/B1491850.png)

(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol

概要

説明

The compound “(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol” is a complex organic molecule. It contains an aminophenyl group (an aromatic ring with an amino group), a spirocyclic structure (two rings sharing a single atom), and a methanol group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aminophenyl group suggests aromatic character, while the spirocyclic structure introduces elements of cyclic and three-dimensional conformation .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group in the aminophenyl part could participate in various reactions, such as condensation or substitution . The hydroxyl group in the methanol part could be involved in reactions like esterification or dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, solubility, melting point, boiling point, and spectral properties would be influenced by the presence and arrangement of its functional groups .科学的研究の応用

Methanol in Energy Production and Storage

Methanol is a vital chemical in the production of energy, particularly in the context of fuel cells and hydrogen generation. The research on methanol steam reforming, partial oxidation, and autothermal reforming showcases the potential of methanol as a hydrogen carrier, which can significantly contribute to the development of sustainable energy systems. Notably, copper-based catalysts have been extensively studied for their efficiency in methanol reforming reactions, offering insights into optimizing the process for higher hydrogen yield and better catalyst stability. The exploration of methanol as a fuel for spark ignition engines and in direct methanol fuel cells (DMFCs) further underscores its applicability in enhancing energy efficiency and reducing emissions in transportation (Yong et al., 2013).

Environmental and Biological Applications

Methanol's role extends into environmental science, where it is used as a marker for assessing the condition of ecosystems and for understanding the global methanol budget. The net land methanol flux, derived from micrometeorological flux measurements, provides crucial data for atmospheric chemistry, particularly in quantifying methanol's contribution to tropospheric chemistry and its interactions with the biosphere (Wohlfahrt et al., 2015).

Methanol in Analytical Chemistry

In analytical chemistry, methanol serves as a critical solvent and reagent. Its use in various chromatographic and spectroscopic methods underpins its indispensability in the precise determination of a wide array of analytes. The development of sensors and biosensors, employing methanol and its derivatives, highlights its utility in enhancing detection sensitivity and specificity for various biochemical and chemical substances (Dinu & Apetrei, 2022).

Industrial Applications

Methanol is a fundamental building block in the chemical industry, serving as a precursor for the synthesis of formaldehyde, acetic acid, and various other chemicals. Its role in producing biodiesel, as a clean-burning fuel alternative, and in the manufacturing of plastics, paints, and adhesives, showcases the breadth of its industrial applications. The research on polymer membranes for methanol purification and the separation of methanol from methyl tert-butyl ether (MTBE) in fuel additives production exemplifies the ongoing efforts to enhance methanol's utility in industrial processes (Pulyalina et al., 2020).

作用機序

Target of Action

The primary target of (6-(2-Aminophenyl)-6-azaspiro[3Similar compounds have been reported to interact with sigma-1 receptors . Sigma-1 receptors are involved in the modulation of various biochemical signals and have been implicated in numerous diseases, including neurological disorders and cancer .

Mode of Action

The exact mode of action of (6-(2-Aminophenyl)-6-azaspiro[3Based on the structure-activity relationship of similar compounds, it can be hypothesized that this compound may act as an antagonist at the sigma-1 receptor .

Biochemical Pathways

The specific biochemical pathways affected by (6-(2-Aminophenyl)-6-azaspiro[3Sigma-1 receptor antagonists have been reported to modulate various cellular pathways, including calcium signaling and lipid transport . These effects can lead to changes in cell proliferation, differentiation, and survival .

Result of Action

The molecular and cellular effects of (6-(2-Aminophenyl)-6-azaspiro[3Sigma-1 receptor antagonists have been reported to enhance the antinociceptive effect of opioids and rescue opioid-induced analgesic tolerance . This suggests that this compound may have potential therapeutic applications in pain management .

Safety and Hazards

将来の方向性

The potential applications and future directions for this compound would depend on its properties and effectiveness in its intended use. For instance, if it shows promising activity as a drug or a catalyst, further studies could focus on optimizing its synthesis, improving its efficacy, or exploring new applications .

特性

IUPAC Name |

[6-(2-aminophenyl)-6-azaspiro[3.4]octan-8-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-12-4-1-2-5-13(12)16-8-11(9-17)14(10-16)6-3-7-14/h1-2,4-5,11,17H,3,6-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSWBRZNLKTPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CN(CC2CO)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B1491767.png)

![7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1491770.png)

![1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1491778.png)

![[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride](/img/structure/B1491781.png)

![4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1491782.png)

![4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1491783.png)

![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)